3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride
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Overview
Description
3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 4-chlorophenyl group attached to the azetidine ring and a sulfonyl fluoride functional group Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Chlorobenzenesulfonyl chloride+Azetidine→3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, the compound can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Ring-Opening Reactions: These reactions can be induced using strong acids or bases, or under thermal conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Ring-Opening Reactions: The products are typically linear or branched amines or alcohols, depending on the reaction conditions.
Scientific Research Applications
3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions, particularly those involving sulfonyl fluoride-sensitive enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound acts as an irreversible inhibitor of enzymes that contain serine or cysteine residues in their active sites. The formation of a covalent bond between the sulfonyl fluoride group and the nucleophilic residue in the enzyme leads to the inactivation of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-sulfonyl fluoride: Similar in structure but lacks the 4-chlorophenyl group.
3-(4-Methylphenyl)azetidine-1-sulfonyl fluoride: Similar structure with a methyl group instead of a chlorine atom.
3-(4-Bromophenyl)azetidine-1-sulfonyl fluoride: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
3-(4-Chlorophenyl)azetidine-1-sulfonyl fluoride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties to the compound. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)azetidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2S/c10-9-3-1-7(2-4-9)8-5-12(6-8)15(11,13)14/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIAMPUGSXDEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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